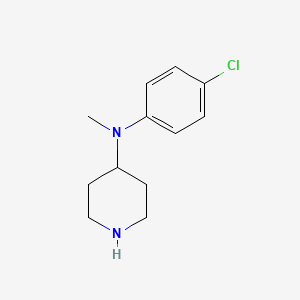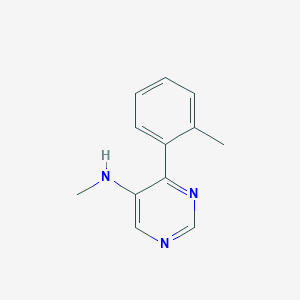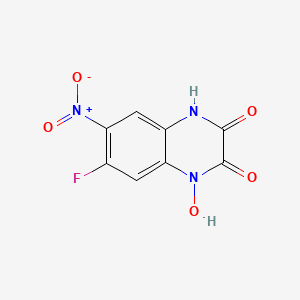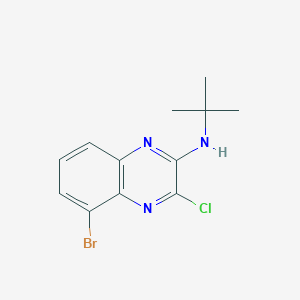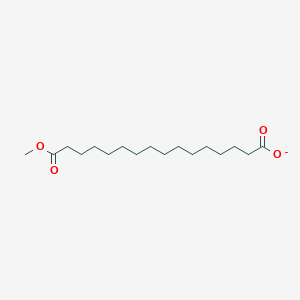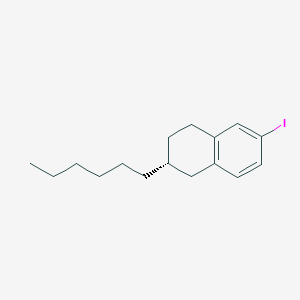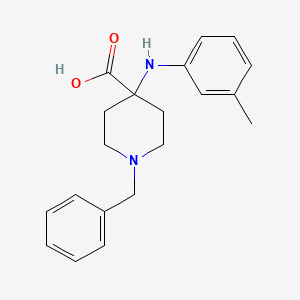
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid
描述
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid typically involves the reaction of benzylamine with 3-methylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the desired piperidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-Benzyl-4-phenylamino-piperidine-4-carboxylic acid
- 1-Benzyl-4-anilinopiperidine-4-carboxylic acid
- 4-Anilino-1-benzylpiperidine-4-carboxylic acid
Uniqueness
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid is unique due to the presence of the 3-methylphenylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-benzyl-4-(3-methylanilino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)21-20(19(23)24)10-12-22(13-11-20)15-17-7-3-2-4-8-17/h2-9,14,21H,10-13,15H2,1H3,(H,23,24) |
InChI 键 |
UFCWLHQDNRPDPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
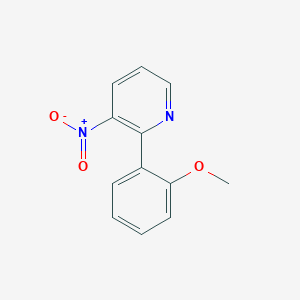
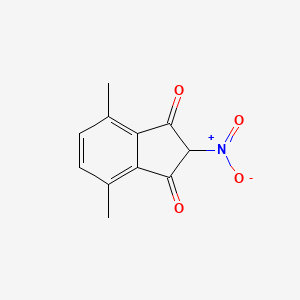
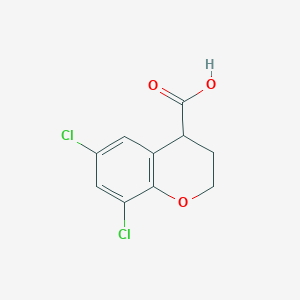

![2-(4-Bromo-2-methylphenylimino)-3-thia-1-azaspiro[4.4]nonane](/img/structure/B8304473.png)
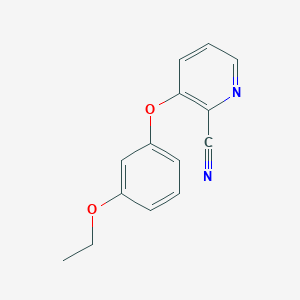
![3-Chloro-6-[4-(2-chloroethyl) 1-piperidinyl]pyridazine](/img/structure/B8304484.png)
